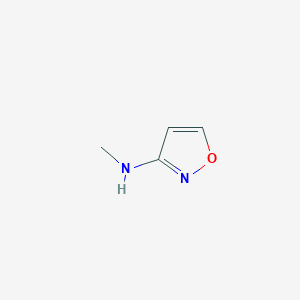

N-Methyl-1,2-oxazol-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

作用机制

Target of Action

N-Methyl-1,2-oxazol-3-amine has been studied for its anthelmintic activity, particularly against parasitic roundworms .

Mode of Action

It has been observed that this compound significantly up-regulates the metabolism of purine and pyrimidine, and down-regulates sphingolipid metabolism . This suggests that this compound may interact with its targets to modulate these metabolic pathways.

Biochemical Pathways

This compound affects several biochemical pathways. It up-regulates the metabolism of purine and pyrimidine, which are key components of nucleic acids and energy metabolism . On the other hand, it down-regulates sphingolipid metabolism, which plays a crucial role in maintaining the integrity of cell membranes and various cellular functions .

Pharmacokinetics

It is suggested that these properties should be studied further to provide information for its future efficacy improvement .

Result of Action

The result of this compound’s action is a reduction in the abundance of Trichinella spiralis in the digestive tract of infected mice . This indicates that this compound has a significant effect at the molecular and cellular levels, disrupting the life cycle of the parasite and reducing its population.

准备方法

Synthetic Routes and Reaction Conditions

N-Methyl-1,2-oxazol-3-amine can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using reagents like manganese dioxide (MnO₂) .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents and packed reactors containing commercial manganese dioxide can further enhance the yield and purity of the final product .

化学反应分析

Types of Reactions

N-Methyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Substitution: It can participate in substitution reactions, where different functional groups are introduced into the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Palladium-catalyzed reactions using phosphine ligands are employed for the direct arylation of oxazoles.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and chemical properties .

科学研究应用

N-Methyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of new chemical entities and complex molecules.

Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.

相似化合物的比较

Similar Compounds

Oxazole: A heterocyclic compound with a similar structure but without the methyl group.

Isoxazole: Contains the same ring structure but with the nitrogen and oxygen atoms in different positions.

Oxadiazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness

N-Methyl-1,2-oxazol-3-amine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and improve its overall efficacy in various applications .

生物活性

N-Methyl-1,2-oxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The presence of a methyl group on the nitrogen atom enhances its biological properties. Common synthetic routes for this compound include:

- Cyclization Reactions : Involving precursors such as amino acids or other nitrogen-containing compounds.

- Functional Group Transformations : Allowing modifications to improve bioactivity.

The compound's structural formula can be represented as follows:

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory effects. It has been shown to influence immune functions by modulating cytokine production and lymphocyte activity. For instance, studies have demonstrated that derivatives of oxazoles can suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures, suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In particular, studies involving oxazolidinones, a class of synthetic antibiotics that includes this compound, show effectiveness against bacterial biofilms. These biofilms are known to cause chronic infections that are challenging to treat with conventional antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It can form hydrogen bonds and engage in π–π interactions with proteins, which may modulate enzyme activities or receptor functions . This interaction profile suggests that the compound could serve as a lead for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Immunosuppressive Activity : A study reported that derivatives of this compound significantly inhibited the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A .

- Antiviral Activity : The compound has shown effectiveness in inhibiting the replication of human herpes virus type 1 (HHV-1) in cell lines .

- Anti-inflammatory Effects : Research indicates that this compound can moderate inflammatory responses by altering the expression of signaling proteins in immune cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Immunomodulatory, Antimicrobial | Potential for autoimmune disease treatment |

| 5-Amino-isoxazole derivatives | Anti-inflammatory | Similar mechanism involving immune modulation |

| Oxazolidinones | Antibacterial | Effective against bacterial biofilms |

属性

IUPAC Name |

N-methyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEDQUMYFTWIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。